molecular formula C10H11Cl3O B14523295 1-Methyl-4-(2,2,2-trichloro-1-methoxyethyl)benzene CAS No. 62688-85-1

1-Methyl-4-(2,2,2-trichloro-1-methoxyethyl)benzene

Cat. No.: B14523295
CAS No.: 62688-85-1
M. Wt: 253.5 g/mol
InChI Key: IFOSCSFDOZKONZ-UHFFFAOYSA-N
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Description

1-Methyl-4-(2,2,2-trichloro-1-methoxyethyl)benzene is an organic compound with the molecular formula C16H15Cl3 It is a derivative of benzene, featuring a methyl group and a trichloromethoxyethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(2,2,2-trichloro-1-methoxyethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with a trichloromethoxyethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(2,2,2-trichloro-1-methoxyethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-4-(2,2,2-trichloro-1-methoxyethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Methyl-4-(2,2,2-trichloro-1-methoxyethyl)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trichloromethoxyethyl group can form hydrogen bonds and van der Waals interactions with active sites, influencing the compound’s binding affinity and specificity. The benzene ring provides a hydrophobic core that can interact with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

  • 1-Methyl-4-(2,2,2-trichloroethyl)benzene
  • 1-Methyl-4-(2,2-dichloro-1-methoxyethyl)benzene
  • 1-Methyl-4-(2,2,2-trichloro-1-hydroxyethyl)benzene

Uniqueness: 1-Methyl-4-(2,2,2-trichloro-1-methoxyethyl)benzene is unique due to the presence of both a trichloromethoxyethyl group and a methyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets .

Properties

CAS No.

62688-85-1

Molecular Formula

C10H11Cl3O

Molecular Weight

253.5 g/mol

IUPAC Name

1-methyl-4-(2,2,2-trichloro-1-methoxyethyl)benzene

InChI

InChI=1S/C10H11Cl3O/c1-7-3-5-8(6-4-7)9(14-2)10(11,12)13/h3-6,9H,1-2H3

InChI Key

IFOSCSFDOZKONZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(Cl)(Cl)Cl)OC

Origin of Product

United States

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